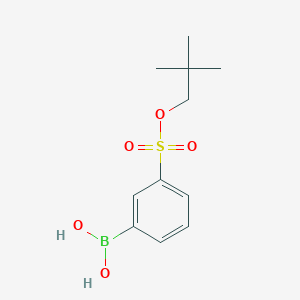

3-(Neopentyloxysulfonyl)phenylboronic acid

Übersicht

Beschreibung

3-(Neopentyloxysulfonyl)phenylboronic acid (CAS: 951233-64-0) is a boronic acid derivative with the molecular formula C₁₁H₁₇BO₅S and a molecular weight of 272.127 g/mol . Its structure features a neopentyloxysulfonyl group (–SO₂–O–C(CH₃)₂CH₂) attached to the phenyl ring, which distinguishes it from simpler phenylboronic acids. This substituent introduces steric bulk and electron-withdrawing characteristics, influencing its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with neopentyl alcohol and sulfur trioxide-pyridine complex. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Neopentyloxysulfonyl)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, which facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(Neopentyloxysulfonyl)phenylboronic acid is utilized as a versatile building block in organic synthesis. Its boronic acid functionality allows for:

- Suzuki Coupling Reactions : It can participate in cross-coupling reactions with various electrophiles, leading to the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science.

- Functionalization of Aromatic Compounds : The sulfonyl group enhances electrophilicity, making it an excellent candidate for further functionalization.

Medicinal Chemistry

Research indicates that derivatives of boronic acids exhibit significant biological activity, including:

- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. The mechanism often involves the modulation of cell signaling pathways associated with apoptosis.

| Cell Line | IC50 (µM) | Notable Observations |

|---|---|---|

| A549 (Lung) | 4.8 | Significant growth inhibition observed |

| HepG2 (Liver) | TBD | Potential for liver cancer treatment |

| SGC-7901 (Stomach) | TBD | Cytotoxic effects noted |

Biochemical Applications

The compound's ability to form reversible covalent bonds with diols makes it valuable in:

- Bioconjugation : It can be used to label biomolecules for imaging or therapeutic purposes.

- Drug Delivery Systems : Its boron-containing structure can enhance the solubility and stability of drug formulations.

Case Study 1: Anticancer Properties

A recent study focused on the anticancer properties of boronic acid derivatives, including this compound. The study demonstrated that:

- Mechanism of Action : The compound induces apoptosis through mitochondrial pathways, modulating proteins such as p21(Cip1/Waf1), which are critical in cell cycle regulation.

Case Study 2: Synthesis and Functionalization

Another research effort highlighted the synthesis of novel compounds using this compound as a precursor. Key findings included:

- Enhanced Reactivity : The sulfonyl group significantly increased the reactivity in Suzuki coupling reactions, leading to higher yields of desired products compared to traditional methods.

Wirkmechanismus

The primary mechanism of action for 3-(Neopentyloxysulfonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The neopentyloxysulfonyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares 3-(Neopentyloxysulfonyl)phenylboronic acid with key analogs, highlighting substituent effects, molecular properties, and applications:

Key Research Findings

Dendrimer Efficiency in Drug Delivery

In dendrimer-mediated delivery systems, This compound (P4) demonstrated superior translocation efficiency compared to analogs like 3-(bromomethyl)phenylboronic acid (P6, P7). This was attributed to the neopentyloxysulfonyl group’s bulkiness and electronic effects , which likely enhance interactions with biomolecules such as BSA-FITC .

Binding Affinity and pH Sensitivity

Phenylboronic acids with electron-withdrawing substituents (e.g., sulfonyl, nitro) exhibit lower pKa values , enabling diol esterification at near-physiological pH (vs. high pH for unsubstituted analogs) . For example, 3-(propionamido)phenylboronic acid binds sialic acids with a binding constant of ~1,200 M⁻¹ at pH 7.4 . While direct data for the neopentyloxysulfonyl variant is lacking, its sulfonyl group is expected to similarly enhance acidity and binding efficiency.

Stability and Reactivity

- Neopentyloxysulfonyl group : The bulky neopentyl moiety may reduce hydrolysis susceptibility compared to smaller substituents (e.g., ethyl or butoxycarbonyl) .

- Tetrazolyl and thioureido groups : These substituents introduce hydrogen-bonding or metal-coordination capabilities, expanding utility in catalysis or enzyme inhibition .

Limitations and Trade-offs

- Molecular weight : The neopentyloxysulfonyl derivative’s higher molecular weight (272.127 g/mol ) may limit cellular permeability compared to lighter analogs like phenylboronic acid (121.93 g/mol ) .

Biologische Aktivität

3-(Neopentyloxysulfonyl)phenylboronic acid (CAS No. 951233-64-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound's structure, featuring a phenylboronic acid moiety, allows it to engage in specific interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C12H17BNO4S

- Molecular Weight : 273.15 g/mol

- IUPAC Name : this compound

Structural Features

The presence of the neopentyloxy and sulfonyl groups enhances the compound's solubility and reactivity, which are critical for its biological activity. The boronic acid group is known for forming reversible covalent bonds with diols, which is a key feature in its mechanism of action.

This compound exhibits its biological activity primarily through interactions with enzymes and receptors. Boronic acids have been shown to inhibit serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is crucial in combating antibiotic resistance.

Key Studies and Findings

- Inhibition of β-Lactamases : Research indicates that phenylboronic acids can serve as effective inhibitors against class A and C β-lactamases, including KPC-2 and AmpC enzymes. These studies reveal that derivatives like this compound can restore susceptibility to antibiotics like meropenem in resistant bacterial strains .

- Synergistic Effects : In combination therapies, this compound has demonstrated synergistic effects with β-lactam antibiotics, enhancing their efficacy against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The fractional inhibitory concentration index (FICI) values indicate significant synergy when used alongside meropenem or ceftazidime .

Study on Antimicrobial Activity

In a recent study, various phenylboronic acid derivatives were tested for their antimicrobial properties. The results indicated that this compound exhibited low micromolar inhibitory concentrations against SBLs, highlighting its potential as a broad-spectrum β-lactamase inhibitor .

Drug Delivery Applications

The compound has also been explored in the context of drug delivery systems. Its ability to form complexes with diols allows it to be utilized in glucose-sensitive drug delivery gels, demonstrating potential applications in controlled release systems for diabetic patients .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(Neopentyloxysulfonyl)phenylboronic acid, and how can anhydride impurities be minimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides . To minimize anhydride impurities, employ rigorous drying protocols (e.g., molecular sieves) and monitor reaction progress via HPLC or TLC. Post-synthesis purification via recrystallization or column chromatography with anhydrous solvents (e.g., THF/hexane) is critical .

Q. What analytical techniques are optimal for characterizing the purity and structure of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic acid functionality and substituent positions.

- FT-IR to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and boronic acid (B-O, ~1450 cm⁻¹) groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) for conformational analysis, as demonstrated in DFT studies of related phenylboronic acids .

Q. How should this compound be stored to ensure stability?

- Methodology : Store at 0–6°C under inert gas (argon/nitrogen) in airtight, light-resistant containers to prevent hydrolysis of the boronic acid group. Pre-purge storage vials with molecular sieves to absorb moisture .

Advanced Research Questions

Q. How does the neopentyloxysulfonyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling compared to other sulfonated arylboronic acids?

- Methodology : The bulky neopentyl group may sterically hinder transmetallation, reducing coupling efficiency. Compare reaction rates under standardized conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) with analogs like 3-(methylsulfonamido)phenylboronic acid . Monitor yields and byproducts via GC-MS or LC-MS. Computational modeling (DFT) can predict steric/electronic effects on transition states .

Q. What computational approaches predict the electronic effects of the sulfonyl group on boronic acid reactivity?

- Methodology : Perform DFT/B3LYP calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental data (e.g., pKa, coupling efficiency) to validate predictions. Studies on 3-formylphenylboronic acid provide a template for such analyses .

Q. How can contradictions in reported catalytic applications of sulfonated phenylboronic acids be resolved?

- Methodology : Systematically replicate studies under controlled conditions (e.g., solvent, catalyst loading, temperature). For example, if one study reports low coupling yields, test alternative ligands (e.g., SPhos) or additives (e.g., CsF) to enhance transmetallation. Cross-reference mechanistic insights from rhodium-catalyzed arylation studies .

Q. What strategies address discrepancies between computational predictions and experimental results for this compound’s conformational stability?

- Methodology : Combine molecular docking simulations (e.g., AutoDock Vina) with experimental techniques like variable-temperature NMR to assess rotational barriers of the neopentyloxysulfonyl group. Compare with DFT-optimized geometries to identify discrepancies in solvation or crystal-packing effects .

Eigenschaften

IUPAC Name |

[3-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIKBUNPVSSUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)OCC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674610 | |

| Record name | {3-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951233-64-0 | |

| Record name | {3-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Neopentyloxysulfonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.